Cyclopentyl 2,5-dichlorophenyl ketone
Overview
Description
Cyclopentyl 2,5-dichlorophenyl ketone is an organic compound with the molecular formula C12H12Cl2O. It is characterized by a cyclopentyl group attached to a 2,5-dichlorophenyl ketone moiety. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl 2,5-dichlorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 2,5-dichlorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols or hydrocarbons.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of 2,5-dichlorobenzoic acid.
Reduction: Formation of cyclopentyl 2,5-dichlorophenyl alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Cyclopentyl 2,5-dichlorophenyl ketone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyl 2,5-dichlorophenyl ketone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Cyclopentyl 2,5-dichlorophenyl ketone can be compared with other similar compounds, such as:
Cyclopentyl phenyl ketone: Lacks the chlorine substituents, resulting in different reactivity and properties.
2,5-Dichlorobenzophenone: Contains a benzophenone core with chlorine substituents, differing in the presence of the cyclopentyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Biological Activity
Cyclopentyl 2,5-dichlorophenyl ketone (CPDCK) is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
CPDCK is characterized by its unique structure, which combines a cyclopentyl group with a 2,5-dichlorophenyl moiety through a ketone functional group. Its molecular formula is C12H10Cl2O, and it appears as a yellow oil. The presence of chlorine atoms enhances its reactivity and biological interactions, making it an interesting compound for further study.
Enzyme Inhibition
Research indicates that CPDCK may exhibit enzyme inhibition properties. It has been investigated for its interactions with various biological targets, including enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism.
The mechanism of action for CPDCK is believed to involve modulation of protein-ligand interactions. This can influence cellular signaling pathways and biochemical processes. Preliminary findings suggest that CPDCK may bind to specific receptors or enzymes, altering their activity and potentially leading to therapeutic effects.
Synthesis and Characterization
A recent study detailed a novel synthetic route for CPDCK, highlighting its potential as a precursor in pharmaceutical applications. The synthesis involved the condensation of cyclopentanone derivatives with dichlorobenzaldehyde under controlled conditions .
Pharmacological Studies
Pharmacological evaluations have demonstrated that CPDCK may possess anti-inflammatory properties. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential role in treating inflammatory diseases .
Comparative Analysis
A comparison with similar compounds reveals the unique advantages of CPDCK:
Compound | Structure Type | Notable Activity |
---|---|---|
Cyclopentyl phenyl ketone | Cycloaliphatic | Moderate enzyme inhibition |
2,5-Dichlorobenzophenone | Benzophenone | Antimicrobial properties |
This compound | Cycloaliphatic + Aromatic | Potential anti-inflammatory effects |
This table illustrates how CPDCK stands out due to its dual functionality, which enhances its utility in drug discovery and development.
Future Directions
The potential applications of CPDCK in drug development warrant further investigation. Future research should focus on:
- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy of CPDCK in animal models.
- Mechanistic Studies: To elucidate the precise biochemical pathways affected by CPDCK.
- Structural Modifications: To optimize its biological activity and reduce potential side effects.
Properties
IUPAC Name |
cyclopentyl-(2,5-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOKAZMIUAFKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642579 | |
Record name | Cyclopentyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-84-9 | |
Record name | Cyclopentyl(2,5-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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